![molecular formula C17H15FN2O4 B281887 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B281887.png)
4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid, also known as FK-866, is a potent inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which plays a critical role in cellular energy metabolism and DNA repair. Inhibition of NAMPT by FK-866 results in a depletion of NAD+ and subsequent inhibition of various cellular processes, including glycolysis, oxidative phosphorylation, and DNA repair.
Mécanisme D'action
4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid acts by inhibiting NAMPT, which is the rate-limiting enzyme in the biosynthesis of NAD+. NAD+ is a critical cofactor in various cellular processes, including energy metabolism, DNA repair, and gene expression. Inhibition of NAMPT by 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid leads to a depletion of NAD+ levels, resulting in inhibition of glycolysis, oxidative phosphorylation, and DNA repair. This ultimately leads to cell death in cancer cells with high NAD+ consumption.
Biochemical and Physiological Effects:
4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid has been shown to induce apoptosis and autophagy in cancer cells, resulting in cell death. Additionally, 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid has been shown to inhibit tumor growth and metastasis in various cancer models. 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid has also been shown to modulate immune function, with studies demonstrating its ability to enhance the function of natural killer cells and T cells. Furthermore, 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid as a research tool is its ability to selectively target cancer cells with high NAD+ consumption, making it a potentially useful tool for studying cancer metabolism. Additionally, 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid has been shown to enhance the efficacy of other anticancer therapies, making it a potentially useful tool for combination therapy studies. However, one limitation of 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid is its potential toxicity, as it has been shown to induce apoptosis in normal cells as well as cancer cells.
Orientations Futures
For 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid research include further investigation of its potential as a therapeutic agent for cancer and other diseases, as well as further elucidation of its mechanism of action. Additionally, studies investigating the potential of 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid as a research tool for studying cancer metabolism and combination therapy are warranted. Finally, further investigation of the potential toxicity of 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid in normal cells is needed to fully understand its safety profile.
Méthodes De Synthèse
4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid can be synthesized via a multistep process involving the condensation of 4-fluoroaniline with ethyl 4-oxobutanoate, followed by acylation with 4-nitrobenzoyl chloride and subsequent reduction of the nitro group to an amino group. The resulting compound is then acylated with 4-fluorobenzoyl chloride to yield 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid.
Applications De Recherche Scientifique
4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid has been extensively studied in preclinical models as a potential anticancer agent, due to its ability to selectively target cancer cells with high NAD+ consumption. Several studies have demonstrated that 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid exhibits potent antitumor activity in vitro and in vivo, both as a single agent and in combination with other anticancer therapies. Additionally, 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid has been shown to enhance the efficacy of radiotherapy and chemotherapy in various cancer models. Furthermore, 4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid has been investigated as a potential therapeutic agent for a variety of other diseases, including inflammation, autoimmune disorders, and metabolic disorders.
Propriétés
Formule moléculaire |
C17H15FN2O4 |
|---|---|
Poids moléculaire |
330.31 g/mol |
Nom IUPAC |
4-[2-[(4-fluorophenyl)carbamoyl]anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H15FN2O4/c18-11-5-7-12(8-6-11)19-17(24)13-3-1-2-4-14(13)20-15(21)9-10-16(22)23/h1-8H,9-10H2,(H,19,24)(H,20,21)(H,22,23) |
Clé InChI |
XOPLHWKVVLFFTG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)NC(=O)CCC(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
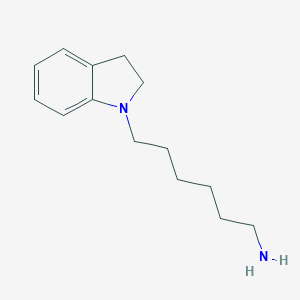
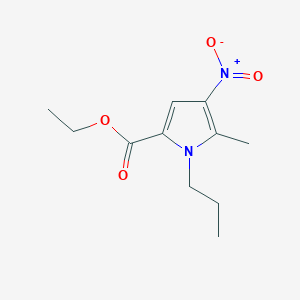
![Butyl2-[3-(hydroxyimino)propyl]-3-methoxybenzoate](/img/structure/B281812.png)
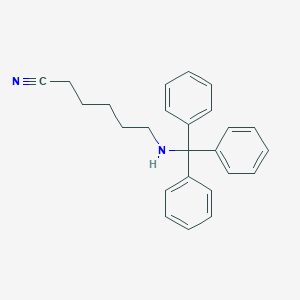
![2-nitro-N-[6-({2-nitrobenzoyl}amino)hexyl]benzamide](/img/structure/B281816.png)
![N,N-diethyl-2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]acetamide](/img/structure/B281820.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281821.png)
![2-{(3-methoxydibenzo[b,d]furan-2-yl)[(4-methylphenyl)sulfonyl]amino}-N,N-dimethylacetamide](/img/structure/B281824.png)
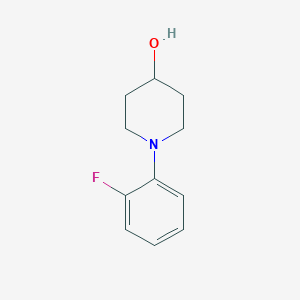
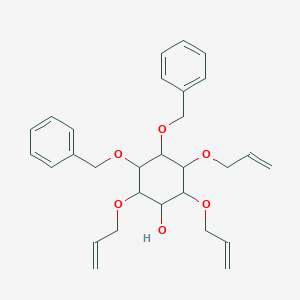
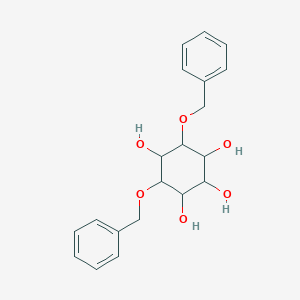
![6',12'-Bis(benzyloxy)-dispiro(cyclohexane-1,3'-{2',4',8',10'-tetraoxatricyclo[7.4.3.0.0~7,11~]dodecane}-9',1''-cyclohexane)](/img/structure/B281831.png)